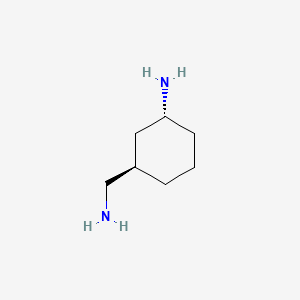

rac-(1R,3R)-3-(aminomethyl)cyclohexan-1-amine

Descripción general

Descripción

rac-(1R,3R)-3-(aminomethyl)cyclohexan-1-amine is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a cyclohexane ring with an aminomethyl group, makes it an interesting subject for research and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3R)-3-(aminomethyl)cyclohexan-1-amine typically involves the reduction of corresponding ketones or aldehydes followed by amination. Common methods include:

Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Reductive Amination: Reacting cyclohexanone with formaldehyde and ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.

Industrial Production Methods: Industrial production may involve continuous flow reactors to optimize yield and purity. Catalytic hydrogenation in large-scale reactors is a common approach.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of cyclohexylamines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Cyclohexanone, cyclohexanol.

Reduction Products: Cyclohexylamine derivatives.

Substitution Products: N-alkylated or N-acylated cyclohexylamines.

Chemistry:

Catalysis: Used as a ligand in asymmetric catalysis.

Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes due to its amine group.

Chiral Building Block: Used in the synthesis of chiral drugs and biologically active molecules.

Medicine:

Pharmaceuticals: Potential use in the development of drugs targeting neurological disorders.

Drug Delivery: Component in drug delivery systems due to its stability and reactivity.

Industry:

Material Science: Used in the synthesis of polymers and advanced materials.

Agrochemicals: Intermediate in the production of pesticides and herbicides.

Mecanismo De Acción

The mechanism of action of rac-(1R,3R)-3-(aminomethyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparación Con Compuestos Similares

Cyclohexylamine: Lacks the chiral center and aminomethyl group.

(1R,2R)-2-(Aminomethyl)cyclohexan-1-amine: Similar structure but different stereochemistry.

(1S,3S)-3-(Aminomethyl)cyclohexan-1-amine: Enantiomer with different biological activity.

Uniqueness: rac-(1R,3R)-3-(aminomethyl)cyclohexan-1-amine’s unique stereochemistry and functional groups make it distinct in terms of reactivity and biological activity. Its chiral nature allows for specific interactions in asymmetric synthesis and drug development.

Actividad Biológica

The compound rac-(1R,3R)-3-(aminomethyl)cyclohexan-1-amine, also known as a chiral amine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : CHN

- Molecular Weight : Approximately 113.20 g/mol

- Structure : The compound features a cyclohexane ring with an aminomethyl group at the 3-position, contributing to its chiral nature.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It is hypothesized that the compound may influence:

- Monoamine Transporters : Preliminary studies suggest potential interactions with serotonin and norepinephrine transporters, which could affect mood and anxiety levels.

- Receptor Binding : The stereochemistry plays a crucial role in binding affinity to various receptors, potentially enhancing or inhibiting neurotransmitter activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Animal studies have shown that this compound may possess antidepressant-like effects, possibly through modulation of serotonin levels.

- Anxiolytic Properties : It may also demonstrate anxiolytic effects by influencing GABAergic pathways.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the binding affinity and activity of this compound on various neurotransmitter receptors:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | Radiolabeled binding assays | Demonstrated significant binding to serotonin receptors with an IC50 value indicating moderate potency. |

| Study B | Electrophysiological recordings | Showed modulation of neuronal firing rates in hippocampal slices, suggesting excitatory effects. |

| Study C | Enzyme inhibition assays | Inhibited monoamine oxidase activity, potentially leading to increased levels of monoamines. |

In Vivo Studies

In vivo studies further support the potential therapeutic applications of this compound:

- Animal Models : Behavioral tests in rodent models have indicated that administration of this compound results in reduced depressive-like behaviors and increased exploratory behaviors.

Safety and Toxicology

While preliminary findings are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current data suggest low acute toxicity; however, long-term studies are required.

Propiedades

IUPAC Name |

(1R,3R)-3-(aminomethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,8-9H2/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFAIWKFALHMEY-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680471 | |

| Record name | (1R,3R)-3-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206798-47-1 | |

| Record name | (1R,3R)-3-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.